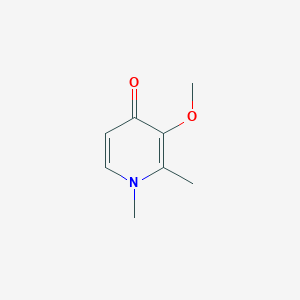

3-Methoxy-1,2-dimethylpyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,2-dimethylpyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-8(11-3)7(10)4-5-9(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHDPEYOMXHWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515034 | |

| Record name | 3-Methoxy-1,2-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60574-68-7 | |

| Record name | 3-Methoxy-1,2-dimethyl-pyridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060574687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-1,2-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-1,2-DIMETHYL-PYRIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1G5BFA7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Fundamental Structural Considerations

Systematic Nomenclature and Common Referencing

The compound with the chemical structure featuring a methoxy (B1213986) group at the 3-position and methyl groups at the 1 and 2-positions of a pyridin-4(1H)-one core is identified by several systematic names. These include 3-Methoxy-1,2-dimethylpyridin-4(1H)-one and 4(1H)-Pyridinone, 3-methoxy-1,2-dimethyl- . fda.gov It is also recognized by the common reference name Deferiprone metabolite M1 (3-methoxy metabolite) , indicating its origin as a metabolic byproduct of the iron-chelating agent Deferiprone. fda.gov Deferiprone itself is systematically known as 3-hydroxy-1,2-dimethyl-4(1H)-pyridone. sigmaaldrich.com

Molecular Formula and Molecular Weight

The elemental composition of this compound is described by its molecular formula. The corresponding molecular weight is a direct calculation from this formula.

Table 1: Molecular Details of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₂ | fda.gov |

Tautomerism in Pyridin-4(1H)-one Systems

Pyridinone structures are classic examples of prototropic tautomerism, a phenomenon involving the migration of a proton between two sites on a molecule. This equilibrium is fundamental to understanding their chemical behavior and properties.

Keto-Enol Tautomerism (Pyridin-4(1H)-one vs. 4-Hydroxypyridine)

The pyridin-4(1H)-one system exists in a tautomeric equilibrium with its enol form, 4-hydroxypyridine. wikipedia.org The position of this equilibrium is highly dependent on the surrounding environment. stackexchange.com

In the gas phase , the hydroxy (enol) form, 4-hydroxypyridine, is generally the more stable and dominant tautomer. wikipedia.orgstackexchange.comwayne.edu

In solution , the equilibrium shifts based on the solvent's polarity. Nonpolar solvents result in comparable amounts of both the keto and enol forms. stackexchange.com However, in polar solvents, the equilibrium is significantly shifted towards the keto form, pyridin-4(1H)-one. stackexchange.comchemeurope.com

In the solid state , the keto form is favored, as confirmed by structural studies using X-ray crystallography and infrared (IR) spectroscopy. stackexchange.comnih.gov

The preference for the 4-pyridone (keto) form in condensed phases is often explained by its resonance structures. stackexchange.com The charge-separated resonance form of 4-pyridone is aromatic and places a negative charge on the highly electronegative oxygen atom, which is a favored configuration. stackexchange.comyoutube.com

Influence of Substituents on Tautomeric Equilibria

The tautomeric balance in pyridinone systems can be significantly influenced by the presence of substituents on the ring. The electronic nature and position of these substituents can alter the relative stability of the keto and enol forms. researchgate.netnih.gov

The introduction of electron-donating or electron-withdrawing groups can modify the electronic distribution within the molecule, thereby affecting the equilibrium. researchgate.netnih.gov For instance, studies on substituted pyrimidin-2(1H)-one, a related heterocyclic system, have shown that electron-donating substituents can lower the energy barrier for tautomeric conversion more than electron-withdrawing groups do. researchgate.net Furthermore, the position of substitution is critical; for example, substitution at the C8 position of adenine (B156593) can lead to very small energy differences between tautomers in polar solvents. nih.gov The polarity of the solvent also plays a crucial role, as it can enhance or diminish the electronic effects of the substituents. nih.govresearchgate.net

Isomeric Forms of Pyridinones (e.g., 2-Pyridinone vs. 4-Pyridinone)

Pyridinones exist in two primary regioisomeric forms, distinguished by the position of the carbonyl group relative to the nitrogen atom within the six-membered ring: 2-pyridinone and 4-pyridinone. frontiersin.org A third isomer, 3-hydroxypyridine, predominantly exists as the enol or a zwitterionic form rather than a keto form. wikipedia.orgnih.gov

Both 2-pyridinone and 4-pyridinone predominantly adopt the keto (oxo) structure. wikipedia.org However, there are notable differences in their properties. Structural studies indicate that 4-pyridone is significantly more polar than 2-pyridinone. nih.gov This is attributed to a greater contribution from its polar, zwitterionic resonance structure. nih.gov This difference in polarity is reflected in their physical properties, such as dipole moment and the basicity of the carbonyl oxygen. nih.gov

Like the 4-pyridinone system, the tautomeric equilibrium of 2-pyridinone/2-hydroxypyridine (B17775) is also sensitive to the solvent environment. chemeurope.comwikipedia.org In non-polar solvents, the 2-hydroxypyridine (enol) form is favored, while in polar solvents like water, the 2-pyridone (keto) form predominates. chemeurope.comwikipedia.org In the gas phase, the energy difference between the two tautomers is very small. wikipedia.org

Table 2: Comparison of Pyridinone Isomers

| Feature | 2-Pyridinone | 4-Pyridinone | 3-Hydroxypyridine |

|---|---|---|---|

| Predominant Form | Keto (oxo) form wikipedia.org | Keto (oxo) form wikipedia.org | Enol/Zwitterion equilibrium wikipedia.org |

| Polarity | Less polar nih.gov | More polar nih.gov | N/A |

| Zwitterionic Character | Lesser contribution from zwitterionic form nih.gov | Greater contribution from zwitterionic form nih.gov | Exists in equilibrium with a zwitterionic form wikipedia.org |

| Tautomerism in Polar Solvents | Favors keto form (2-pyridinone) chemeurope.comwikipedia.org | Favors keto form (4-pyridinone) stackexchange.com | Exists as a mixture of tautomers researchgate.net |

| Tautomerism in Non-Polar Solvents | Favors enol form (2-hydroxypyridine) chemeurope.comwikipedia.org | Both tautomers in comparable amounts stackexchange.com | N/A |

| Tautomerism in Gas Phase | Small energy difference between tautomers wikipedia.org | Favors enol form (4-hydroxypyridine) wikipedia.orgstackexchange.com | Favors enol form nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 3-Methoxy-1,2-dimethylpyridin-4(1H)-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecule's connectivity and environment can be assembled.

The proton (¹H) NMR spectrum of this compound is expected to show five distinct signals, accounting for all 11 protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Ring Protons: The two protons on the pyridinone ring (H-5 and H-6) are chemically non-equivalent and are expected to appear as two distinct doublets in the aromatic or vinylic region of the spectrum. The coupling between them (a ³J coupling) would result in this doublet pattern.

Methyl Groups: The spectrum would display three singlets in the upfield region. One singlet corresponds to the three protons of the C-2 methyl group. A second singlet corresponds to the three protons of the N-1 methyl group, which is typically shifted slightly downfield compared to the C-methyl group due to the direct attachment to the nitrogen atom. The third singlet arises from the three protons of the methoxy (B1213986) group at the C-3 position, with its chemical shift influenced by the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | 3.4 - 3.6 | Singlet | 3H |

| C-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| O-CH₃ | 3.8 - 4.0 | Singlet | 3H |

| H-5 | 6.2 - 6.4 | Doublet | 1H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, with its eight carbon atoms all in unique chemical environments, eight distinct signals are expected.

Carbonyl Carbon: The most downfield signal would be for the C-4 carbonyl carbon, typically appearing in the range of 170-180 ppm.

Ring Carbons: The olefinic carbons of the ring (C-5 and C-6) and the carbons bearing the methoxy and methyl groups (C-3 and C-2) would resonate in the intermediate region of the spectrum.

Alkyl Carbons: The most upfield signals would correspond to the N-methyl, C-methyl, and methoxy carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 155 |

| C-3 | 150 - 160 |

| C-4 | 170 - 180 |

| C-5 | 110 - 120 |

| C-6 | 135 - 145 |

| N-CH₃ | 35 - 45 |

| C-CH₃ | 15 - 25 |

¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR, can offer valuable information about the electronic environment of the nitrogen atom. mdpi.com For this compound, a single signal would be expected for the N-1 atom. The chemical shift of this nitrogen would be characteristic of a tertiary amine within a conjugated pyridinone ring system, providing further confirmation of the heterocyclic structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. jst.go.jp A key correlation (cross-peak) would be observed between the signals of the H-5 and H-6 protons, confirming their adjacent positions on the pyridinone ring. jst.go.jp

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). jst.go.jp This technique would definitively link the ¹H signals for the N-methyl, C-methyl, O-methoxy, H-5, and H-6 protons to their corresponding carbon signals in the ¹³C spectrum. np-mrd.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). np-mrd.org HMBC is essential for piecing together the molecular puzzle, especially for connecting quaternary carbons (like C-2, C-3, and C-4) to the rest of the structure. For instance, correlations would be expected from the N-CH₃ protons to both C-2 and C-6, and from the C-2 methyl protons to C-2 and C-3, thereby confirming the substitution pattern on the pyridinone ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with very high precision (typically to four or more decimal places). The molecular formula of this compound is C₈H₁₁NO₂. HRMS would measure the monoisotopic mass of the protonated molecule, [M+H]⁺, and this experimentally determined value would be compared to the theoretically calculated exact mass. A close match provides unequivocal confirmation of the compound's elemental composition.

Fragmentation Pathways in Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak [M]•+ corresponding to its molecular weight.

The fragmentation of this molecular ion would likely proceed through several characteristic pathways, driven by the relative stability of the resulting fragment ions. Key fragmentation patterns anticipated for this compound include:

Loss of a Methyl Radical: Cleavage of the N-methyl or O-methyl group could lead to the formation of [M-CH₃]⁺ ions. The relative abundance of these ions would depend on the respective bond dissociation energies.

Loss of a Methoxy Radical: The cleavage of the C-O bond of the methoxy group could result in the loss of a methoxy radical (•OCH₃), producing an [M-OCH₃]⁺ ion.

Decarbonylation: The loss of a carbon monoxide (CO) molecule is a common fragmentation pathway for cyclic ketones and lactams, which would lead to an [M-CO]•+ ion.

Ring Cleavage: More complex fragmentation could involve the cleavage of the pyridinone ring itself, leading to a variety of smaller charged fragments. The specific pattern of ring cleavage would be influenced by the positions of the substituents.

A detailed analysis of the relative intensities of these fragment ions in the mass spectrum would provide valuable information for the structural elucidation of the molecule. High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of the parent ion and its fragments, further confirming the proposed fragmentation pathways.

| Anticipated Fragmentation | Lost Neutral Fragment | Resulting Ion |

| Loss of N-Methyl | •CH₃ | [C₇H₈NO₂]⁺ |

| Loss of O-Methyl | •CH₃ | [C₇H₈NO₂]⁺ |

| Loss of Methoxy | •OCH₃ | [C₇H₈N]⁺ |

| Decarbonylation | CO | [C₇H₁₁NO]•+ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

A prominent feature in the IR and Raman spectra of this compound would be the stretching vibration of the carbonyl group (C=O). This band is typically strong in the IR spectrum and appears in the region of 1600-1700 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the substituents on the pyridinone ring and any potential intermolecular interactions in the solid state.

Other key vibrational modes that would be expected are:

C-H Stretching: Vibrations of the methyl groups and the aromatic C-H bonds on the pyridinone ring would appear in the 2800-3100 cm⁻¹ region.

C-O Stretching: The stretching vibration of the methoxy group (Ar-O-CH₃) would likely be observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C=C and C-N Stretching: Vibrations of the pyridinone ring itself would produce a series of bands in the fingerprint region (below 1600 cm⁻¹), which are characteristic of the heterocyclic structure.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1600-1700 |

| Methyl (C-H) | Stretching | 2850-3000 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Methoxy (Ar-O) | Asymmetric Stretching | 1200-1300 |

| Methoxy (O-CH₃) | Symmetric Stretching | 1000-1100 |

| Pyridinone Ring | C=C and C-N Stretching | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridinone ring system, being a conjugated system, will have characteristic π → π* transitions. The presence of the carbonyl group introduces the possibility of an n → π* transition, which is typically weaker and occurs at a longer wavelength. The position and intensity of these absorption maxima would be sensitive to the solvent polarity. For related pyridinone structures, such as 2(1H)-Pyridinone, UV/Visible spectra have been documented. nist.gov

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200-300 | High |

| n → π | >300 | Low |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. Although a specific crystal structure for this compound has not been reported, this technique would provide a wealth of information.

A crystallographic study would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data would allow for a detailed analysis of the molecular geometry. For example, the planarity of the pyridinone ring could be assessed, and any distortions due to steric hindrance from the methyl and methoxy groups could be quantified. The bond lengths within the ring would provide insight into the degree of aromaticity and electron delocalization.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule. This process identifies the conformation with the lowest potential energy. For analogous pyridinone structures, this is often achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). rsc.org Conformational analysis would explore the rotational barriers around single bonds, such as the C-O bond of the methoxy (B1213986) group, to identify different stable conformers and the energy landscape connecting them. For some complex heterocyclic systems, multiple stable conformers have been identified through computational analysis of their potential energy curves. rsc.org

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Molecular Orbitals)

Analysis of the electronic structure provides insights into the molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular electrostatic potential (MEP) maps would also be calculated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. These analyses are standard in the computational study of heterocyclic compounds. rsc.orgresearchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. rsc.org

IR: The vibrational frequencies (infrared spectra) are calculated to identify the characteristic stretching and bending modes of the functional groups within the molecule.

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing information on the electronic transitions and the molecule's behavior in the ultraviolet-visible region. rsc.org

For related compounds, a good correlation between calculated and experimental spectroscopic data has often been reported. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations.

Conformational Flexibility and Dynamic Behavior in Solution

MD simulations can model the conformational flexibility of 3-Methoxy-1,2-dimethylpyridin-4(1H)-one in a solution environment. These simulations would reveal how the molecule explores different conformations and the timescales of these changes. This is particularly relevant for understanding the dynamic nature of flexible parts of the molecule, such as the methoxy group.

In Silico Approaches for Structure-Activity Relationships (SAR)

In the realm of medicinal chemistry and drug discovery, in silico methodologies serve as powerful tools to predict and rationalize the biological activity of chemical compounds. These computational techniques provide insights into the interactions between a molecule and its biological target, guiding the design and optimization of new therapeutic agents. For "this compound" and its structural analogs, particularly its parent compound Deferiprone (3-Hydroxy-1,2-dimethyl-4(1H)-pyridone), theoretical and computational investigations have been instrumental in elucidating their structure-activity relationships (SAR).

Molecular Docking Studies with Target Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand the interaction between a ligand and its target macromolecule, typically a protein, at the atomic level. For the structural class to which "this compound" belongs, molecular docking has been employed to investigate its binding modes with various biologically relevant proteins. As "this compound" is a known metabolite of the iron-chelating drug Deferiprone, much of the docking research has focused on Deferiprone and its interactions.

Studies have explored the binding of Deferiprone to Human Serum Albumin (HSA), the most abundant protein in human blood plasma, which is crucial for the transport of many drugs. Molecular docking simulations have been used to identify the binding sites of Deferiprone on HSA, revealing the specific amino acid residues involved in the interaction. These studies help in understanding the pharmacokinetics of the compound.

Furthermore, molecular docking has been applied to understand the interaction of Deferiprone with hemoglobin. Given that Deferiprone is used in the treatment of iron overload conditions often associated with blood disorders, its interaction with hemoglobin is of significant interest. Docking studies have provided insights into the binding affinity and the specific binding sites on the hemoglobin molecule, which can influence the drug's efficacy and potential side effects. nih.gov

Beyond these, the principles of molecular docking have been applied to a wide range of 3-hydroxypyridin-4-one derivatives to explore their potential against various therapeutic targets. For instance, molecular modeling studies on novel 3-hydroxypyridin-4-one derivatives have been conducted to understand their inhibitory mechanism against enzymes like tyrosinase. nih.govmdpi.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's activity.

The following table summarizes representative molecular docking studies conducted on Deferiprone, the parent compound of "this compound".

| Target Macromolecule | Key Findings from Docking Studies |

| Human Serum Albumin (HSA) | Identification of specific binding sites and interacting amino acid residues, providing insights into drug transport and distribution. |

| Hemoglobin | Elucidation of binding affinity and sites on the hemoglobin molecule, relevant to its therapeutic action in iron-overload disorders. nih.gov |

| Tyrosinase | For related 3-hydroxypyridin-4-one derivatives, docking confirmed a competitive inhibition mechanism. nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity. QSAR studies are pivotal in predicting the activity of new compounds and in understanding the structural features that govern their potency.

For the class of 3-hydroxypyridin-4-one derivatives, which includes the parent structure of "this compound", QSAR studies have been conducted to understand their antimicrobial properties. nih.govmdpi.com A notable study involved a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, which were analyzed to establish a relationship between their chemical structures and their antimicrobial activity against Staphylococcus aureus and Candida albicans. nih.govmdpi.com

In this research, various chemometric methods were employed, including:

Factor Analysis-based Multiple Linear Regression (FA-MLR)

Principal Component Regression (PCR)

Partial Least Squares (PLS) combined with Genetic Algorithm for variable selection (GA-PLS)

The results of these QSAR models indicated that topological parameters play a significant role in the antimicrobial activity of these compounds. mdpi.com The GA-PLS model was identified as the most statistically significant, demonstrating a high predictive capacity for the antimicrobial activity (pIC50) of the compounds. mdpi.com

The following table presents the statistical quality of the QSAR models developed for 3-hydroxypyridin-4-one derivatives against S. aureus and C. albicans.

| Organism | QSAR Model | Explained Variance (R²) | Predicted Variance (Q²) |

| S. aureus | GA-PLS | 0.96 | 0.91 |

| C. albicans | GA-PLS | 0.91 | 0.87 |

These QSAR models provide a quantitative framework for understanding the SAR of 3-hydroxypyridin-4-one derivatives. By identifying the key molecular descriptors that influence biological activity, such models can guide the design of new analogs with potentially enhanced antimicrobial potency. While these studies were not performed on "this compound" itself, the findings are highly relevant due to the structural similarity and provide a strong basis for predicting its potential activities. The development of such models underscores the importance of computational approaches in modern drug discovery. wikipedia.org

Chemical Reactivity and Mechanistic Organic Transformations

Reactions at the Pyridinone Ring Nitrogen (N1)

The nitrogen atom in the pyridinone ring is a tertiary amine, specifically an N-methyl group. This substitution significantly influences the compound's reactivity compared to its N-H counterpart.

For the parent NH-pyridone, alkylation presents a case of competitive reactivity between the nitrogen and the exocyclic oxygen atom, as both can act as nucleophiles. The reaction of pyridones with agents like diazoalkanes can result in a mixture of N-alkylated and O-alkylated products. Specifically for 4-pyridones, this often yields a combination of both N-methyl and O-methyl derivatives chem-station.com.

The regioselectivity of this alkylation is governed by several factors, including the alkylating agent, solvent, and temperature, with kinetic versus thermodynamic control determining the final product distribution rsc.org. For instance, in related heterocyclic systems, the use of sodium hydride (NaH) in an appropriate solvent is a common strategy to favor N-alkylation over O-alkylation, often with high regioselectivity echemi.combohrium.com. Since 3-Methoxy-1,2-dimethylpyridin-4(1H)-one already possesses a methyl group at the N1 position, further alkylation at this site is not a typical reaction pathway. Such a reaction would lead to the formation of a quaternary pyridinium (B92312) salt, which is less common than reactions occurring at the ring carbons or other functional groups.

| Precursor System | Alkylation Condition | Predominant Product | Reference |

| 4-Pyridone | Diazoalkanes | Mixture of N- and O-alkylated products | chem-station.com |

| 2-Pyridones | α-Keto esters / P(NMe2)3 | N-alkylated pyridones (High selectivity) | bohrium.com |

| Indazoles | NaH / THF / Alkyl Bromide | N-1 alkylated products (High selectivity) | echemi.com |

Reactions Involving the Ring Carbons (C2, C3, C5, C6)

The carbon atoms of the pyridinone ring exhibit varied reactivity towards both electrophiles and nucleophiles, dictated by the electronic influence of the substituents.

The pyridinone ring is generally more susceptible to electrophilic attack than pyridine (B92270) itself due to the electron-donating character of the substituents. However, under the strongly acidic conditions often required for electrophilic substitution (e.g., nitration), the ring nitrogen can be protonated, which deactivates the ring system rushim.ruresearchgate.net. For N-methyl-4-pyridone, nitration occurs on the cationic (protonated) species rushim.ru.

In this compound, the C3-methoxy and C2-methyl groups are activating, ortho-para directing groups, while the C4-carbonyl is a deactivating, meta-directing group. The combined influence of these groups suggests that electrophilic substitution would most likely occur at the C5 or C6 positions. For example, studies on 3-methoxypyridine (B1141550) show that nitration occurs at the 2-position, ortho to the methoxy (B1213986) group, when the reaction proceeds via the conjugate acid rsc.org. In related heterocyclic systems like pyridoacridines, nitration also tends to occur at positions ortho or para to the activating nitrogen atom nih.gov.

The pyridine ring is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing C4-carbonyl group in the target molecule. Nucleophilic attack is strongly favored at the C2 and C4 (and by extension, C6) positions of the pyridine ring because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization echemi.comstackexchange.com.

While the C2 and C6 positions are activated, the presence of substituents on the target molecule directs potential reactions. A notable reaction is the nucleophilic displacement of the methoxy group at the C3 position by amines, a transformation demonstrated in related methoxypyridines rsc.org. Furthermore, activating the pyridine ring by forming a pyridinium salt, such as a trimethylammonium salt, renders it highly susceptible to nucleophilic displacement by various nucleophiles, including fluorides and alkoxides nih.govacs.org. The nitro group is also an excellent leaving group in SNAr reactions on pyridine rings, often being displaced by nucleophiles like fluoride (B91410) anions under relatively mild conditions nih.gov.

The methyl group at the C2 position is activated by its position on the heteroaromatic ring and can undergo a variety of functionalization reactions. A common transformation for methyl groups on pyridine and related heterocycles is oxidation to the corresponding carboxylic acid acs.org. This selective oxidation can be achieved using various oxidizing agents. For instance, methyl aromatic hydrocarbons can be catalytically oxidized using molecular oxygen in the presence of N-alkyl pyridinium salts rsc.org. Although direct evidence for the oxidation of the C2-methyl group on this compound is not specified in the provided literature, the general reactivity of methylpyridines supports this possibility.

Reactions Involving the Methoxy Group (at C3)

The C3-methoxy group is a key functional handle that can participate in several important transformations.

Two primary reactions of this aryl methyl ether functionality are O-demethylation and nucleophilic displacement.

O-Demethylation: The methoxy group can be cleaved to yield the corresponding 3-hydroxy derivative. This transformation is typically achieved using strong Lewis acids. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, often used at low temperatures chem-station.comwikipedia.org. Aluminum chloride (AlCl₃) is another strong Lewis acid that can effect demethylation, sometimes requiring heating chem-station.com. Alternatively, strong Brønsted acids like 47% hydrobromic acid (HBr) can also be used chem-station.com. In some biological systems, O-demethylation is a common metabolic pathway catalyzed by cytochrome P450 enzymes nih.gov.

Nucleophilic Displacement: As mentioned in section 6.2.2, the methoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated. The reaction of 3-methoxypyridine with amines, facilitated by a NaH-iodide composite, can lead to the formation of 3-aminopyridine (B143674) derivatives rsc.org. This indicates that the C3-methoxy group on the pyridinone ring is a viable site for introducing nitrogen-based nucleophiles.

| Reagent | Conditions | Transformation | Reference |

| AlCl₃ | Dichloromethane | O-Demethylation | chem-station.com |

| BBr₃ | Low Temperature (-78°C to 0°C) | O-Demethylation | chem-station.comwikipedia.org |

| 47% HBr | Reflux | O-Demethylation | chem-station.com |

| Amines / NaH-iodide | Heat | Nucleophilic Amination (Displacement of -OCH₃) | rsc.org |

Demethylation Reactions

The conversion of the 3-methoxy group to a hydroxyl group is a synthetically important transformation, converting the compound into its active metabolite, Deferiprone. This O-demethylation is a challenging reaction due to the stability of the methyl group. chem-station.com The reaction generally requires harsh conditions and potent reagents to proceed effectively. chem-station.com

Several reagents are commonly employed for the demethylation of aryl methyl ethers, and their application to this compound can be inferred from established chemical principles.

Common Demethylating Agents and Mechanisms:

Boron Tribromide (BBr₃): This is a powerful Lewis acid and a preferred reagent for O-demethylation. chem-station.com The reaction mechanism involves the coordination of the highly Lewis acidic boron atom to the oxygen of the methoxy group. This initial step forms an oxonium ion intermediate. Subsequently, a bromide ion, released from the BBr₃, acts as a nucleophile and attacks the methyl group in an Sₙ2 fashion. This results in the formation of bromomethane (B36050) and an alkoxydibromoborane intermediate, which is then hydrolyzed during aqueous workup to yield the final hydroxylated product, 3-hydroxy-1,2-dimethylpyridin-4(1H)-one. chem-station.com Due to the high reactivity of BBr₃, these reactions are typically initiated at low temperatures, such as -78°C, and gradually warmed to control the reaction rate. chem-station.com

Aluminum Trichloride (AlCl₃): Another strong Lewis acid, AlCl₃, can also effect O-demethylation. chem-station.com Its reactivity is generally lower than that of BBr₃. The mechanism is analogous, involving Lewis acid activation of the methoxy group, followed by nucleophilic attack. The reaction is often carried out by heating the substrate with AlCl₃ in a suitable solvent like dichloromethane. chem-station.com

47% Hydrobromic Acid (HBr): This Brønsted acid provides a classic method for demethylation. The reaction proceeds by protonation of the methoxy oxygen, which activates the methyl group for nucleophilic attack by the bromide anion. chem-station.com This method typically requires high temperatures, often around 130°C, to drive the reaction to completion. chem-station.com Acetic acid can be used as a co-solvent if the substrate has poor solubility in aqueous HBr. chem-station.com

Ether Cleavage

The demethylation reactions discussed above are specific examples of a broader class of reactions known as ether cleavages. In the context of this compound, the cleavage of the aryl-methyl ether bond is the primary transformation of interest. The mechanisms detailed for BBr₃, AlCl₃, and HBr are all illustrative of ether cleavage pathways.

The core principle of these cleavages is the activation of the ether oxygen to make the adjacent methyl carbon more electrophilic.

Lewis Acid-Mediated Cleavage: As seen with BBr₃ and AlCl₃, the Lewis acid coordinates to the ether oxygen. This coordination withdraws electron density from the oxygen, making it a better leaving group and activating the methyl carbon for nucleophilic attack.

Brønsted Acid-Mediated Cleavage: With strong acids like HBr, the ether oxygen is first protonated. This protonation creates a good leaving group (the hydroxylated pyridinone) and facilitates the Sₙ2 attack by the conjugate base (Br⁻) on the methyl group.

The cleavage of the ether bond in this compound to produce 3-hydroxy-1,2-dimethylpyridin-4(1H)-one is a critical reaction, as it directly leads to the formation of a potent metal chelator. nih.gov

Redox Chemistry of Pyridinone Systems

The redox chemistry of the pyridinone system is of significant interest, particularly in the context of its biological interactions. While specific studies on the redox behavior of this compound are not extensively documented, the properties can be inferred from its structural analog, 3-hydroxy-1,2-dimethylpyridin-4(1H)-one (Deferiprone).

The 3-hydroxy-4-pyridinone (3,4-HPO) class of compounds, including Deferiprone, are known to interact with metal ions and can participate in redox processes. nih.gov For instance, metal complexes of 3,4-HPOs have been studied for their ability to modulate oxidative burst in neutrophils by scavenging reactive oxygen species (ROS) such as the superoxide (B77818) radical (O₂⁻) and hypochlorous acid (HOCl). nih.gov

The presence of the methoxy group in this compound, as opposed to a hydroxyl group, significantly alters its redox properties. The hydroxyl group in Deferiprone is ionizable, and the resulting phenolate (B1203915) is a better electron donor, making the molecule more susceptible to oxidation. The methoxy group is not ionizable and is a weaker electron-donating group than the phenolate. Consequently, this compound is expected to be more resistant to oxidation compared to its hydroxylated counterpart.

The redox potential of the pyridinone ring itself is high, making it generally difficult to oxidize. acs.org However, the substituents on the ring can modulate this property. The primary redox-relevant transformation for this compound under biological conditions is its metabolic conversion via O-demethylation to Deferiprone. Once converted, the resulting 3-hydroxy-4-pyridinone can engage in the rich redox chemistry characteristic of this class of compounds, including the chelation of redox-active metal ions like iron(III). nih.gov

Derivatives and Analogues: Design and Chemical Exploration

Structure-Activity Relationship (SAR) Studies from a Chemical Modification Perspective

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of the pyridinone scaffold influence its interactions with biological targets. For the parent class of 3-hydroxypyridin-4-ones (HPOs), extensive research has demonstrated that functionalization at various positions on the pyridinone ring can significantly alter activity. nih.gov These findings provide a valuable framework for guiding the modification of 3-Methoxy-1,2-dimethylpyridin-4(1H)-one.

Modifications at each position of the pyridinone ring can profoundly affect the molecule's properties, such as its ability to chelate metals or interact with protein binding sites. The pyridone core often serves as a central pivot, directing substituents into specific binding cavities where they can engage in hydrophobic or π-π stacking interactions. nih.gov

C2 Position: The methyl group at the C2 position, as seen in this compound, influences the steric and electronic environment near the key C3-methoxy and C4-keto groups. Introducing larger alkyl groups, such as a 1'-hydroxyalkyl group, at this position has been found to improve the iron(III) chelation potential in related HPO ligands. researchgate.net

C3 Position: The 3-methoxy group is a defining feature of the title compound, distinguishing it from the more common 3-hydroxy-pyridinones (HPOs). Modifications at this position are critical, as it is directly involved in the bidentate chelation motif of the parent HPOs. nih.gov Altering this group would fundamentally change the compound's chelating and hydrogen-bonding capabilities.

C5 Position: The C5 position is adjacent to one of the chelating groups in the parent HPO scaffold, and substituents here can significantly influence chelating properties. researchgate.net The introduction of either electron-donating or electron-withdrawing groups at the 5-position has been shown to modulate the stability constants of the resulting metal complexes. researchgate.net For instance, azole substituents at the C5-methyl position have demonstrated potent activity in certain contexts. nih.gov

C6 Position: The C6 position offers a site for substantial modification without disrupting the core chelating region. It is a common attachment point for linkers used in creating hybrid molecules or for introducing groups that can modulate pharmacokinetic properties. nih.gov

Table 1: Summary of Substituent Effects on the Pyridinone Scaffold

| Position | Type of Substituent | Impact on Molecular Properties | Reference |

| N1 | Alkyl, Aryl | Affects overall lipophilicity and can influence specific biological activities like antibacterial potency. | nih.gov |

| C2 | Alkyl, Hydroxyalkyl | Influences steric environment of the chelating groups; larger groups can enhance metal chelation. | researchgate.net |

| C3 | Hydroxy, Methoxy (B1213986) | Critical for metal chelation and hydrogen bonding; modification fundamentally alters molecular interactions. | nih.gov |

| C5 | Electron-donating/withdrawing, Azoles | Modulates electronic properties and stability of metal complexes; can enhance biological potency. | nih.govresearchgate.net |

| C6 | Various functional groups | Common site for attaching linkers or other moieties to create hybrid molecules or improve properties. | nih.gov |

Chemical Strategies for Scaffold Diversification

The pyridinone scaffold is a versatile platform that can be diversified through several chemical strategies to create novel molecules with enhanced or new functionalities. nih.govnih.govrsc.org These strategies include creating hybrid molecules and designing analogues with specific conformational properties.

A prominent strategy for scaffold diversification is the creation of hybrid molecules, where the pyridinone moiety is covalently linked to another pharmacophore. nih.govnih.gov This approach aims to combine the properties of both scaffolds to target multiple biological pathways or to improve targeting and efficacy. nih.gov The pyridinone unit often serves as a potent iron-chelating warhead, which can be conjugated with other biologically active molecules. nih.govresearchgate.net

Examples of this strategy include:

Pyridinone-Aminoquinoline Hybrids: Series of hybrids combining 3-hydroxypyridin-4(1H)-ones with long-chain 4-aminoquinolines have been synthesized. nih.govresearchgate.net This design can create dual-acting agents that, for instance, interfere with both iron uptake and bacterial communication systems like quorum sensing. researchgate.net

Pyridinone-Porphyrin Hybrids: A one-pot synthetic methodology has been developed to fuse the pyridone scaffold onto a porphyrin periphery, creating molecules with significantly altered photophysical properties, such as red-shifted absorption and emission spectra. acs.org

Polymeric Ligands: The 3-hydroxypyridin-4-one moiety has been incorporated into polymers. nih.gov This involves converting a starting material like maltol (B134687) into a pyridinone derivative that can be copolymerized, resulting in a polymer decorated with multiple chelating units. nih.gov

Table 2: Examples of Hybrid Molecules Based on the Pyridinone Scaffold

| Hybrid Type | Second Scaffold | Intended Purpose/Outcome | Reference |

| Small Molecule Hybrid | 4-Aminoquinoline | Creation of dual-acting biofilm inhibitors. | nih.govresearchgate.net |

| Macrocycle Hybrid | Porphyrin | Modulation of photophysical properties for applications in materials science or photodynamic therapy. | acs.org |

| Polymer Conjugate | Polyacrylate/Polyamide | Development of polymeric iron-chelating agents. | nih.gov |

| Natural Product Hybrid | Naphthoquinone | Design of antineoplastic agents by combining pharmacophores from bioactive natural products. | mdpi.com |

Controlling the conformational flexibility of a molecule is a key strategy in drug design to enhance binding affinity and selectivity for a biological target. This involves creating either more rigid structures to lock in a bioactive conformation or more flexible structures to explore a wider conformational space.

Rigid Analogues: The synthesis of structurally rigid analogues helps to elucidate the active conformation of a molecule. nih.govresearchgate.net By using bridged bicyclic systems, such as azabicyclo[3.1.0]hexane, the orientation of key functional groups can be locked. nih.govnih.gov Studies on related pharmacophores have shown that constraining the molecule to a specific conformation can lead to potencies equal to or greater than their more flexible counterparts. nih.govresearchgate.net This approach could be applied to the pyridinone scaffold to investigate its optimal binding geometry.

Conformationally Flexible Analogues: Conversely, incorporating a flexible scaffold can be advantageous for interacting with certain biological targets. mdpi.com Designing analogues with flexible linkers or side chains allows the molecule to adapt its conformation to the binding site, which can be crucial for achieving high potency. mdpi.com

Synthetic Accessibility and Chemical Implications of Pyridinone Scaffolds

The utility of the pyridinone scaffold in medicinal chemistry and materials science is underpinned by its synthetic accessibility. iipseries.org The development of efficient and varied synthetic techniques has enabled rapid access to a wide array of pyridinone derivatives, facilitating their use in drug discovery and other applications in organic synthesis. iipseries.org

Modern synthetic methods have provided powerful tools for the construction and functionalization of the pyridinone ring. These include:

Annulation Reactions: The formation of the pyridine (B92270) ring through annulation strategies is a common approach. iipseries.org

Transition Metal-Catalyzed Reactions: Methods such as C-H activation and cross-coupling reactions have been effectively used to synthesize and diversify pyridinone scaffolds. These techniques are particularly valuable for the late-stage functionalization of complex molecules. iipseries.org

One-Pot Sequential Reactions: Efficient cascade reactions, such as a one-pot Knoevenagel-aza-annulation strategy, have been developed for the direct synthesis of complex, fused pyridone systems. acs.org

The versatility and accessibility of the pyridinone scaffold make it a "privileged structure" in drug design. nih.govrsc.org Its presence in numerous natural and synthetic compounds with diverse biological activities highlights its importance as a building block for developing new therapeutic agents and functional materials. nih.goviipseries.org

Advanced Applications in Chemical and Material Science Research

Metal Ion Chelation Chemistry

Research on pyridin-4-one based metal chelators focuses almost exclusively on 3-hydroxypyridin-4-ones (HOPOs). The 3-hydroxy and 4-carbonyl groups form a bidentate chelation site essential for binding metal ions like Iron(III). kcl.ac.ukresearchgate.net

Enzyme Modulator Design (from a mechanistic/molecular interaction perspective)

The pyridinone scaffold is explored in medicinal chemistry for its potential as an enzyme modulator, often acting as a bioisostere for other chemical groups that can interact with enzyme active sites. frontiersin.orgnih.gov

Role in Material Science

The application of pyridinone compounds in material science is an emerging field, primarily leveraging the metal-chelating properties of hydroxypyridinones (HOPOs). Research has focused on immobilizing HOPO ligands onto polymer backbones to create functional materials, such as resins or beads with a high affinity for hard metal cations like iron(III). kcl.ac.uk These materials have potential applications in metal remediation and separation. There is no available information suggesting a role for 3-Methoxy-1,2-dimethylpyridin-4(1H)-one in material science, as it lacks the active chelating moiety that underpins these applications.

Applications in Liquid Crystal Materials

Extensive research has been conducted to explore the applications of various organic molecules in the field of liquid crystal materials. However, based on currently available scientific literature, there is no documented evidence to suggest that this compound is utilized in the formulation or development of liquid crystal materials. The unique properties that make a compound suitable for liquid crystal applications, such as a rod-like molecular structure and significant anisotropy of polarizability, have not been reported for this specific compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-1,2-dimethylpyridin-4(1H)-one, and what methodological challenges are encountered?

- Answer : A common approach involves substitution reactions using protected precursors. For example, 3-benzyloxy-2-methyl-4H-pyran-4-one can react with methylamine under alkaline conditions (e.g., NaOH in ethanol) to yield a benzyloxy-protected intermediate, followed by deprotection via hydrogenolysis (H₂ over Pd/C) . Challenges include optimizing reaction conditions to avoid over-reduction and ensuring regioselectivity. Purification typically involves column chromatography (e.g., silica gel with n-hexane/ethyl acetate) and validation via ¹H NMR and ESI-MS .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Answer : Purity is assessed via RP-HPLC with UV detection, while structural confirmation employs ¹H/¹³C NMR for functional group analysis and ESI-MS for molecular weight verification . Stability under acidic/basic conditions should be tested (e.g., exposure to HCl/HBr in chloroform, as in ), with recovery of starting material indicating inertness.

Q. What are the primary applications of this compound in coordination chemistry?

- Answer : Structurally analogous to deferiprone (a clinical iron chelator), this compound may form metal complexes. Basic studies involve titrimetric determination of protonation constants (log K) and spectrophotometric analysis of metal-ligand stoichiometry (e.g., 3:1 Fe³⁺ complexes, as seen with deferiprone) .

Advanced Research Questions

Q. How does the methoxy substituent influence the chelation properties compared to hydroxy-substituted analogs like deferiprone?

- Answer : The methoxy group reduces acidity (higher pKa vs. deferiprone’s hydroxy group), altering metal-binding kinetics. Advanced studies combine potentiometry, UV-Vis spectroscopy, and DFT calculations (e.g., B3LYP functional ) to compare stability constants (pM values). For example, deferiprone’s pFe³⁺ = 20.6 ; computational modeling can predict how methoxy substitution affects this metric.

Q. What experimental and computational strategies are recommended to resolve contradictions in reported metal-binding data for pyridinone derivatives?

- Answer : Contradictions often arise from pH-dependent tautomerism or competing ligands. Methodologies include:

- Experimental : Multi-technique speciation studies (potentiometry, EPR, EXAFS) under controlled pH/ionic strength .

- Computational : Density-functional theory (DFT) with exact-exchange corrections (e.g., B3LYP ) to model tautomeric equilibria and metal-ligand orbital interactions.

Q. How can the reactivity of this compound under nucleophilic or electrophilic conditions be systematically investigated?

- Answer :

- Electrophilic substitution : React with HBr/HCl in chloroform (see for analogous triazine reactions); monitor recovery of starting material via TLC/NMR.

- Nucleophilic attack : Test with Grignard reagents or amines under varying temperatures.

- Kinetic analysis : Use stopped-flow UV-Vis to track intermediate formation.

Q. What role does tautomerism play in the biological activity of this compound, and how can it be characterized?

- Answer : Tautomeric shifts (e.g., keto-enol equilibria) affect metal-binding selectivity and bioavailability. Characterize via:

- Spectroscopy : Variable-temperature ¹H NMR to detect tautomer populations.

- Computational : DFT-based Gibbs free energy calculations to identify dominant tautomers at physiological pH.

Methodological Notes

- Synthesis : Prioritize inert atmospheres for hydrogenolysis to prevent oxidation .

- Metal-binding studies : Include competitive ligands (e.g., albumin/transferrin) to mimic physiological conditions .

- Data validation : Cross-reference experimental results with DFT-predicted electronic structures (e.g., HOMO-LUMO gaps ) to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.